Methyl 5-fluoro-2-methyl-1H-indole-7-carboxylate
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Overview
Description
Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
The uniqueness of Methyl5-fluoro-2-methyl-1H-indole-7-carboxylate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 5-fluoro-2-methyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-7-4-8(12)5-9(10(7)13-6)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
CCECBCBVPABBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)C(=O)OC)F |
Origin of Product |
United States |
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